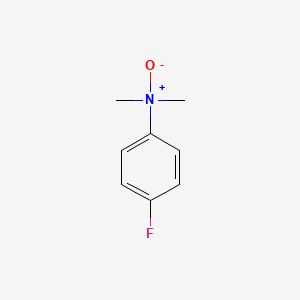
4-Fluoro-N,N-dimethylbenzen-1-amine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-fluorobenzenamine N-oxide is an organic compound that belongs to the class of amine oxides It is characterized by the presence of a nitrogen-oxygen coordinate covalent bond, with three additional substituent groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-fluorobenzenamine N-oxide typically involves the oxidation of N,N-Dimethyl-4-fluorobenzenamine. One common method is the use of hydrogen peroxide as an oxidizing agent under mild conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through extraction and purification processes.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-4-fluorobenzenamine N-oxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, large-scale production may incorporate advanced separation techniques to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-fluorobenzenamine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quaternary ammonium cations.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: N,N-Dimethyl-4-fluorobenzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-fluorobenzenamine N-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-fluorobenzenamine N-oxide involves its interaction with molecular targets through the nitrogen-oxygen bond. This bond can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated by its ability to undergo oxidation and reduction reactions, which can alter its chemical properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylbenzenamine: Lacks the fluorine substituent and N-oxide functional group.
N,N-Dimethyl-4-chlorobenzenamine N-oxide: Similar structure but with a chlorine substituent instead of fluorine.
N,N-Dimethyl-4-bromobenzenamine N-oxide: Similar structure but with a bromine substituent instead of fluorine.
Uniqueness
N,N-Dimethyl-4-fluorobenzenamine N-oxide is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. The N-oxide functional group also imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
130445-20-4 |
|---|---|
Fórmula molecular |
C8H10FNO |
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
4-fluoro-N,N-dimethylbenzeneamine oxide |
InChI |
InChI=1S/C8H10FNO/c1-10(2,11)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
Clave InChI |
HJHICKRDRNIGPS-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C1=CC=C(C=C1)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


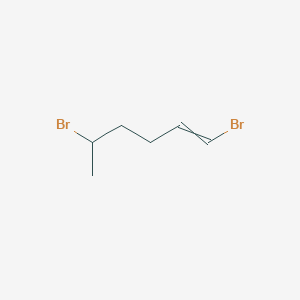

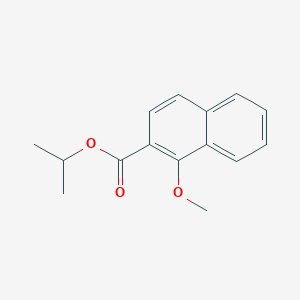
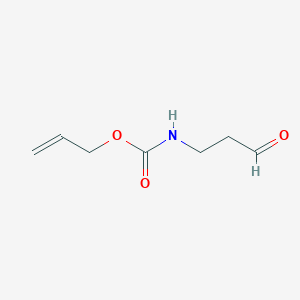
![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)
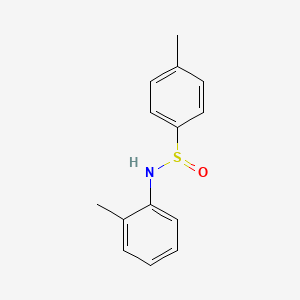
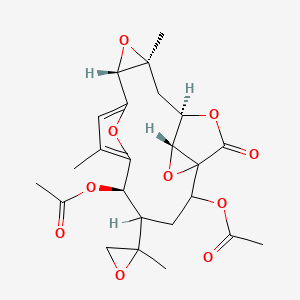
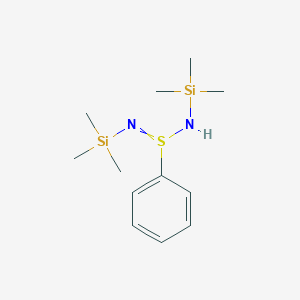
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)
![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
![[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol](/img/structure/B14280667.png)

![Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester](/img/structure/B14280678.png)

